Methyl 4-methoxy-1-benzofuran-6-carboxylate
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Overview
Description
Methyl 4-methoxy-1-benzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by a methoxy group at the 4-position and a carboxylate ester at the 6-position of the benzofuran ring.
Mechanism of Action
Target of Action
Methyl 4-methoxy-1-benzofuran-6-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been found to exhibit a broad range of pharmacological activities, indicating diverse modes of action . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran compounds are known to affect various biological pathways due to their diverse biological activities
Pharmacokinetics
The compound has a molecular weight of 206.195, a density of 1.2±0.1 g/cm3, and a boiling point of 307.0±22.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-1-benzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-1-benzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 4-methoxy-1-benzofuran-6-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 4-hydroxy-1-benzofuran-6-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 6-amino-4-methoxy-1-benzofuran-2-carboxylate: Contains an amino group at the 6-position and a carboxylate ester at the 2-position.
Uniqueness: Methyl 4-methoxy-1-benzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-methoxy-1-benzofuran-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-9-5-7(11(12)14-2)6-10-8(9)3-4-15-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRGGTSNBAPOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CO2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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